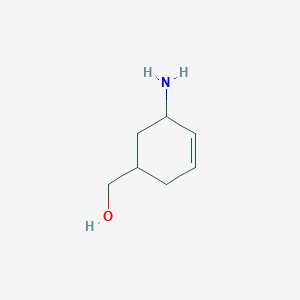
(1R,3R)-3-Amino-1-methyl-cyclohexanol
Übersicht
Beschreibung
(1R,3R)-3-Amino-1-methyl-cyclohexanol: is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexanol, where the hydroxyl group is substituted with an amino group at the third position and a methyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of β-Enaminoketones: One method involves the preparation of β-enaminoketones derived from 1,3-cyclohexanediones, followed by reduction using sodium in tetrahydrofuran (THF) and isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols.
Hydrogenation of Intermediates: Another method involves the hydrogenation of intermediates such as trans-benzyl cyclohexanol using a palladium-carbon catalyst under specific conditions (30-40°C and 1.0 MPa pressure) to produce trans-3-amino-1-methyl-cyclohexanol.
Industrial Production Methods: Industrial production methods typically involve large-scale hydrogenation processes using catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1R,3R)-3-Amino-1-methyl-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The amino group can participate in substitution reactions, forming different substituted cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Functions as a chiral ligand and auxiliary in various organic reactions .
Biology and Medicine:
- Potential applications in the synthesis of medicinal compounds such as HIV-protease inhibitors and serotonin reuptake inhibitors .
- Investigated for its biological activity and potential therapeutic uses.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of polymers and other industrial materials .
Wirkmechanismus
The mechanism of action of trans-3-amino-1-methyl-cyclohexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
cis-3-Amino-1-methyl-cyclohexanol: A stereoisomer with different spatial arrangement of the amino and methyl groups.
trans-3-Methylcyclohexanol: Lacks the amino group but has a similar cyclohexanol structure.
Cyclohexanol: The parent compound without the amino and methyl substitutions.
Uniqueness:
- The presence of both amino and methyl groups in specific positions makes trans-3-amino-1-methyl-cyclohexanol unique in its reactivity and applications.
- Its stereochemistry influences its interactions and effectiveness in various applications, distinguishing it from its cis-isomer and other related compounds.
Eigenschaften
IUPAC Name |
(1R,3R)-3-amino-1-methylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGDMYSQASBAPE-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H](C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-Spiro[2.5]oct-5-ylamine](/img/structure/B8187048.png)
![(S)-Spiro[2.5]oct-5-ylamine](/img/structure/B8187050.png)
![2-Oxaspiro[4.5]decan-8-amine](/img/structure/B8187085.png)
![2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B8187092.png)


